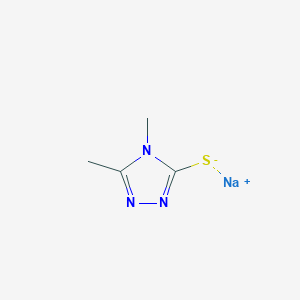

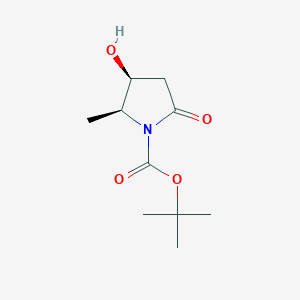

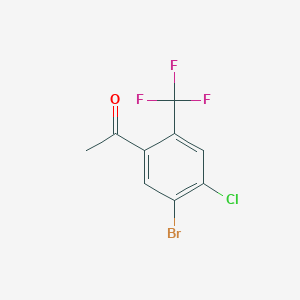

![molecular formula C15H18F3NO4S B1413609 [(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate CAS No. 477762-57-5](/img/structure/B1413609.png)

[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate

Descripción general

Descripción

The compound is a complex organic molecule that contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This moiety is a type of spirocyclic compound, which is a class of organic compounds that feature two or more rings connected through a single atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar spirocyclic compounds often involves cyclization reactions . The 1,4-Dioxa-8-azaspiro[4.5]decane moiety can be synthesized from commercially available reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane include a boiling point of 108 - 110 °C, a density of 1.117 g/cm3, and a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .Aplicaciones Científicas De Investigación

Antitubercular Drug Candidate

- A compound closely related to “[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate” was studied for its potential as an antitubercular drug. This compound, BTZ043, was analyzed using X-ray, NMR, and DFT studies to understand its structural properties, which are crucial for its function as an antitubercular agent (Richter et al., 2022).

Synthesis of 3‐Acyltetrahydrofurans

- Another study focused on the stereocontrolled preparation of 3‐acyltetrahydrofurans from acid-promoted rearrangements of allylic ketals, using a compound structurally similar to “[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate.” This research contributes to the field of organic synthesis, demonstrating the versatility of these compounds (Overman & Rishton, 2003).

Antiviral Evaluation

- A series of derivatives, including the core structure of “[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate,” were synthesized and evaluated for their antiviral activity. This indicates the potential of these compounds in antiviral drug development (Apaydın et al., 2020).

Gabapentin-base Synthesis and Theoretical Studies

- Research involving the synthesis and theoretical studies of biologically active compounds, including derivatives of “[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate,” was conducted to explore their potential in medicinal chemistry (Amirani Poor et al., 2018).

Dopamine Agonist Activity

- Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, similar in structure to the specified compound, was conducted to evaluate their potential as dopamine agonists. This study contributes to the understanding of these compounds in the context of neuroscience and pharmacology (Brubaker & Colley, 1986).

Anti-coronavirus Activity

- A study on 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, closely related to the specified compound, was conducted to evaluate their efficacy against human coronavirus and influenza virus, highlighting their potential in antiviral therapeutics (Apaydın et al., 2019).

Growth-Regulating Activity

- Research into compounds with a structure similar to “[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate” was carried out to explore their growth-regulating activity, contributing to the field of agricultural chemistry (Sharifkanov et al., 2001).

Safety and Hazards

The compound 1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/ eye protection/ face protection .

Propiedades

IUPAC Name |

[(2S)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4S/c16-15(17,18)12(23-13(20)11-2-1-9-24-11)10-19-5-3-14(4-6-19)21-7-8-22-14/h1-2,9,12H,3-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPAJZRDEDCRMI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC(C(F)(F)F)OC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12OCCO2)C[C@@H](C(F)(F)F)OC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

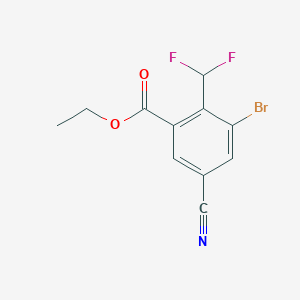

![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)

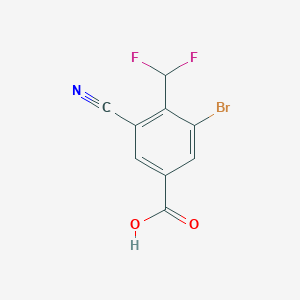

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)

![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)